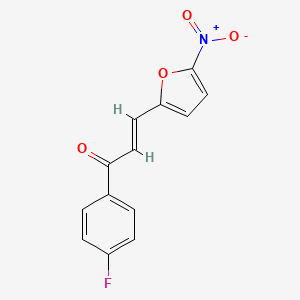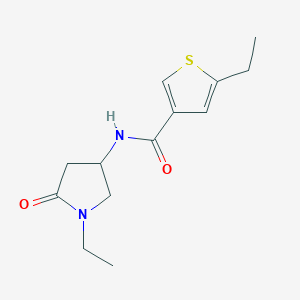![molecular formula C16H17Cl2N5O B5373388 N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5373388.png)
N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, commonly known as DPA or DPA-714, is a small molecule that has been extensively studied for its potential applications in various scientific fields. DPA belongs to the family of piperazine compounds and is known for its high affinity and selectivity towards the translocator protein (TSPO), a protein that is widely expressed in various tissues and cells.
作用机制
The mechanism of action of DPA is primarily based on its high affinity and selectivity towards N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, which is a protein that is widely expressed in various tissues and cells, including the brain, immune cells, and cancer cells. This compound is involved in various cellular processes such as cholesterol transport, mitochondrial function, and apoptosis. DPA binds to this compound with high affinity, leading to the modulation of various cellular processes and pathways.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects, depending on the tissue or cell type being studied. In the brain, DPA has been shown to modulate neuroinflammation and oxidative stress, which are hallmarks of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In cancer cells, DPA has been shown to induce apoptosis and inhibit cell proliferation, leading to the suppression of tumor growth. In addition, DPA has been shown to have anti-inflammatory and anti-infective properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.
实验室实验的优点和局限性
DPA has several advantages and limitations for lab experiments. One of the main advantages is its high affinity and selectivity towards N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, which allows for the specific targeting of this compound-expressing cells and tissues. DPA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DPA has some limitations, such as its low solubility in water, which can limit its use in certain experimental settings. In addition, DPA can also have off-target effects on other proteins and pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of DPA. One potential direction is the development of more potent and selective N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide ligands that can be used for imaging and therapeutic purposes. Another direction is the investigation of the role of this compound in various cellular processes and pathways, which can provide insights into the pathophysiology of various diseases. Furthermore, the potential use of DPA in combination with other drugs or therapies for the treatment of various diseases should also be explored.
合成方法
DPA can be synthesized using a multistep process that involves the reaction of 3,5-dichloroaniline with pyrimidine-2-carboxylic acid, followed by the coupling of the resulting intermediate with piperazine and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
DPA has been extensively studied for its potential applications in various scientific fields such as neuroimaging, cancer research, inflammation, and infectious diseases. In neuroimaging, DPA is used as a radioligand for positron emission tomography (PET) imaging of N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide expression in the brain, which is a marker of neuroinflammation. DPA has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth and proliferation of various cancer cells in vitro and in vivo. In addition, DPA has been shown to have anti-inflammatory and anti-infective properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O/c17-12-8-13(18)10-14(9-12)21-15(24)11-22-4-6-23(7-5-22)16-19-2-1-3-20-16/h1-3,8-10H,4-7,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFBCDDFXLQVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5373307.png)

![1-(2-ethoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperazine](/img/structure/B5373312.png)
![4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5373317.png)
![2-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]propane-1,3-diol](/img/structure/B5373323.png)
![methyl 2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5373330.png)
![1-ethyl-6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5373340.png)
![10-bromo-6-[2-(4-methoxyphenyl)vinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5373347.png)
![5-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpentan-1-ol](/img/structure/B5373353.png)

![2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373362.png)
![(1S,2S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one dihydrochloride](/img/structure/B5373367.png)
![N-(4-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5373374.png)